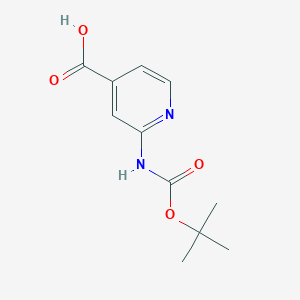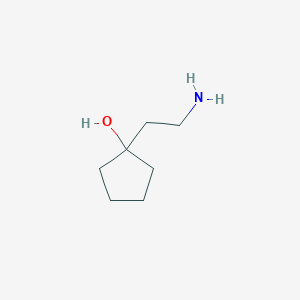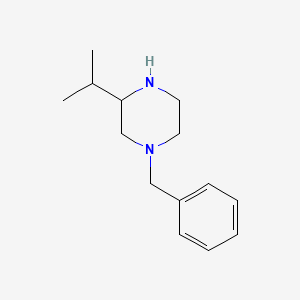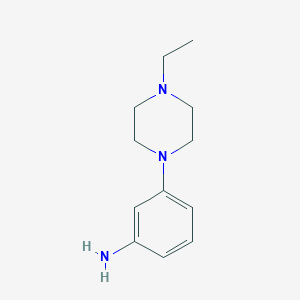
3-(4-Ethylpiperazin-1-yl)aniline
Descripción general
Descripción
The compound 3-(4-Ethylpiperazin-1-yl)aniline is a derivative of aniline, where the aniline nitrogen is substituted with a 4-ethylpiperazin-1-yl group. This structural modification is significant in medicinal chemistry as it can influence the biological activity of the compound. Although the provided papers do not directly discuss 3-(4-Ethylpiperazin-1-yl)aniline, they do provide insights into similar compounds, which can help infer the properties and potential applications of the compound .
Synthesis Analysis
The synthesis of related compounds, such as 2-anilinoquinolines with substituted piperazine moieties, has been reported to yield potential anticancer agents . These compounds were synthesized and evaluated for their antiproliferative activities, suggesting that a similar synthetic approach could be applied to 3-(4-Ethylpiperazin-1-yl)aniline. The synthesis typically involves the introduction of the piperazine group to the core structure, which in the case of 3-(4-Ethylpiperazin-1-yl)aniline would be the aniline.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(4-Ethylpiperazin-1-yl)aniline has been elucidated using techniques such as NMR, mass spectrometry, and X-ray crystallography . These methods provide detailed information about the bond lengths, angles, and overall conformation of the molecule. For instance, the benzimidazole and piperazine rings in related compounds have been found to exhibit little distortion from their expected geometries .
Chemical Reactions Analysis
While the provided papers do not detail specific chemical reactions involving 3-(4-Ethylpiperazin-1-yl)aniline, the reactions of similar compounds can be indicative of its reactivity. For example, the presence of the piperazine ring can influence the electron distribution in the molecule, potentially affecting its reactivity in substitution or addition reactions. The ethyl group on the piperazine might also play a role in steric hindrance, affecting the compound's chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(4-Ethylpiperazin-1-yl)aniline can be inferred from related compounds. For instance, the solubility, melting point, and stability of the compound can be affected by the presence of the piperazine ring and its substituents. The biological activity, such as antiproliferative effects, has been observed in compounds with similar structures, suggesting that 3-(4-Ethylpiperazin-1-yl)aniline may also possess these properties . Additionally, the crystal structure analysis of related compounds provides insights into the solid-state properties, which can be relevant for the formulation of pharmaceuticals .
Aplicaciones Científicas De Investigación
Crystallography
- Summary of the application : “3-(4-Ethylpiperazin-1-yl)aniline” has been used in the study of crystal structures .
- Methods of application or experimental procedures : The compound was used to form a crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate . The crystallographic data and atomic coordinates were collected and analyzed .
- Results or outcomes : The study resulted in the determination of the crystal structure of the compound. The crystal was found to be monoclinic with specific dimensions and displacement parameters .
Pharmaceuticals
- Summary of the application : “3-(4-Ethylpiperazin-1-yl)aniline” is considered an important organic intermediate and can potentially be used in the pharmaceutical field .
Organic Synthesis
- Summary of the application : “3-(4-Ethylpiperazin-1-yl)aniline” can be used as an organic intermediate in the synthesis of other complex compounds .
- Methods of application or experimental procedures : The specific methods of application in organic synthesis would depend on the target compound being synthesized. Typically, it would involve various organic reactions under controlled conditions .
Salt Formation
- Summary of the application : “3-(4-Ethylpiperazin-1-yl)aniline” can form salts, such as "4-(4-ethylpiperazin-1-yl)aniline dihydrochloride" .
- Methods of application or experimental procedures : The formation of salts typically involves the reaction of the compound with an acid . In this case, the compound would react with hydrochloric acid to form the dihydrochloride salt .
- Results or outcomes : The outcome would be the formation of the dihydrochloride salt of "3-(4-Ethylpiperazin-1-yl)aniline" .
Proteomics Research
- Summary of the application : “3-(4-Ethylpiperazin-1-yl)aniline” can be used in proteomics research .
- Methods of application or experimental procedures : The specific methods of application in proteomics would depend on the specific research context. Proteomics is a complex field involving the study of proteomes and their functions, and this compound could be used in various ways within this field .
Synthesis of Other Compounds
- Summary of the application : “3-(4-Ethylpiperazin-1-yl)aniline” can be used in the synthesis of other compounds, such as "3-[(4-ethylpiperazin-1-yl)sulfonyl]aniline" .
- Methods of application or experimental procedures : The specific methods of application would depend on the target compound being synthesized. Typically, it would involve various chemical reactions under controlled conditions .
Propiedades
IUPAC Name |
3-(4-ethylpiperazin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-2-14-6-8-15(9-7-14)12-5-3-4-11(13)10-12/h3-5,10H,2,6-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXZLNGWAJYQDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethylpiperazin-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B1344063.png)
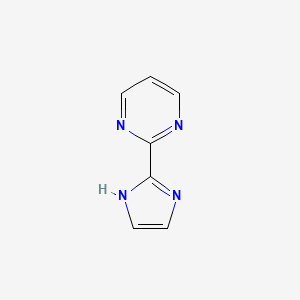



![4-(8-Fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-CD]indol-2-YL)benzaldehyde](/img/structure/B1344078.png)

